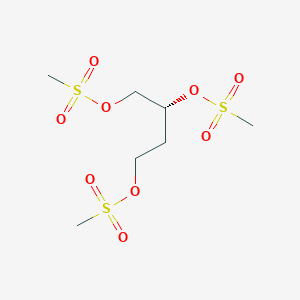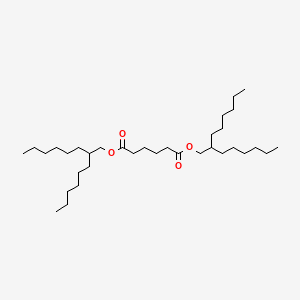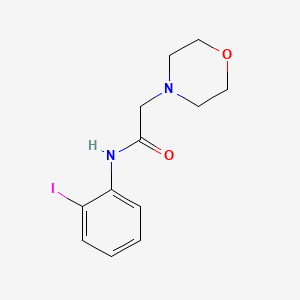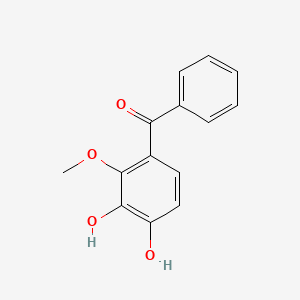![molecular formula C8H6N2S3 B12565012 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole CAS No. 192571-97-4](/img/structure/B12565012.png)
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is a heterocyclic compound that features a unique structure combining a dithiolylidene group with a cyclopenta-thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole typically involves the reaction of 1,3-dithiol-2-thione with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or dithiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dithiolylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Aplicaciones Científicas De Investigación
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole exerts its effects involves interactions with various molecular targets. The dithiolylidene group can participate in redox reactions, influencing electron transfer processes. The thiadiazole ring can interact with metal ions, potentially affecting enzymatic activities and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 4,7-Bis(1,3-dithiol-2-ylidene)-4,7-dihydro-2,1,3-benzothiadiazole
- 5,10-Diborylated naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole
Uniqueness
5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is unique due to its combination of a dithiolylidene group with a cyclopenta-thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications .
Propiedades
Número CAS |
192571-97-4 |
|---|---|
Fórmula molecular |
C8H6N2S3 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
5-(1,3-dithiol-2-ylidene)-4,6-dihydrocyclopenta[c][1,2,5]thiadiazole |
InChI |
InChI=1S/C8H6N2S3/c1-2-12-8(11-1)5-3-6-7(4-5)10-13-9-6/h1-2H,3-4H2 |
Clave InChI |
HKQWTISUCVYSTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2SC=CS2)CC3=NSN=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)



![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)



![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)




